1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI)
Description
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) is a piperazine derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Key structural features include:
- Methyl ester group at the carboxylic acid position.
- Two methyl substituents at the 2 and 5 positions of the piperazine ring.
- Stereochemistry: The (2S,5R) configuration defines its spatial arrangement, influencing its biological and physicochemical properties.
Below, we compare it with structurally related piperazine derivatives to highlight differences in reactivity, stability, and applications.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c1-6-5-10(8(11)12-3)7(2)4-9-6/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
NATRWAAYKWBMGM-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C(=O)OC)C |
Canonical SMILES |
CC1CNC(CN1C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) typically involves the esterification of 1-Piperazinecarboxylicacid with methanol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: 1-Piperazinecarboxylicacid, methanol
Catalysts: Acid catalysts like sulfuric acid
Purification: Distillation or crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid derivatives
Reduction: Formation of alcohol derivatives
Substitution: Nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 1-Piperazinecarboxylicacid derivatives
Reduction: 1-Piperazinecarbinol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylicacid,2,5-dimethyl-,methylester,(2S,5R)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways
Comparison with Similar Compounds
Structural Analogs and Key Variations
Methyl 2,5-dioxopiperazine-1-carboxylate (CAS: 146511-08-2)
- Structural Differences : Contains two oxo groups at positions 2 and 5 instead of methyl groups.
- Impact :
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (CAS: 309915-46-6)
- Structural Differences : Features a tert-butyl ester instead of a methyl ester and (2R,5S) stereochemistry.
- Impact :
1-Piperazinecarboxylic acid, 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl ester (CAS: 401566-78-7)
- Structural Differences : Incorporates a phenylpyrazole substituent and tert-butyl ester.
- Impact :
2-[3,5-Dimethylpiperazin-1-yl]ethanamine (CAS: 356069-11-9)
- Structural Differences : Replaces the methyl ester with an ethanamine side chain .
- Impact: The primary amine group introduces hydrogen-bonding capacity, improving solubility in aqueous media. Potential for forming salts (e.g., hydrochlorides) to enhance bioavailability .
Physicochemical Properties
| Property | Target Compound | Methyl 2,5-dioxopiperazine-1-carboxylate | (2R,5S)-tert-Butyl analog | 4-Phenylpyrazole analog |
|---|---|---|---|---|
| Molecular Weight | 172.14 g/mol | 172.14 g/mol | 228.33 g/mol | 342.44 g/mol |
| logP (Predicted) | 1.2–1.5 | 0.3–0.6 | 2.0–2.3 | 3.5–3.8 |
| Topological PSA | 45.5 Ų | 75.6 Ų | 38.7 Ų | 55.2 Ų |
| Hydrogen Bond Donors | 0 | 2 | 0 | 0 |
Key Observations :
- The target compound’s methyl ester and dimethyl groups balance lipophilicity (logP ~1.5) and moderate polarity (PSA ~45 Ų), making it suitable for blood-brain barrier penetration.
- Dioxo analogs (e.g., CAS:146511-08-2) exhibit higher polarity, favoring applications in aqueous-phase reactions .
- Bulky substituents (e.g., tert-butyl, phenylpyrazole) increase logP and reduce solubility, limiting their use in hydrophilic environments .
Metabolic Stability
Q & A
Q. What safety protocols are critical when handling (2S,5R)-1-Piperazinecarboxylic acid, 2,5-dimethyl-, methyl ester in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified safety goggles, gloves, and lab coats. Respiratory protection (e.g., N95 masks) is required if dust or aerosols form .
- Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
- Spill Management: Isolate the area, avoid dust generation, and use inert absorbents (e.g., sand). Decontaminate with water and detergent, followed by disposal as hazardous waste .
- Storage: Store in sealed containers at room temperature, away from oxidizers and ignition sources .
Q. How can researchers confirm the stereochemical configuration (2S,5R) of this compound?
Methodological Answer:
- Chiral HPLC: Use a chiral stationary phase (e.g., amylose-based columns) with a polar mobile phase to resolve enantiomers .
- X-ray Crystallography: Single-crystal analysis provides unambiguous stereochemical assignment. Preferential crystallization in solvents like methanol/water mixtures may aid crystal formation .
- NMR Spectroscopy: Compare coupling constants (e.g., ) and NOE correlations with known stereoisomers .
Q. What analytical techniques are recommended for assessing purity during synthesis?
Methodological Answer:
- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) and electrospray ionization (ESI-MS) for mass confirmation .
- Elemental Analysis: Validate C, H, N content against theoretical molecular formulas (e.g., CHNO) .
- Melting Point Analysis: Compare observed melting ranges with literature values to detect impurities .
Advanced Questions
Q. How can contradictions between computational reactivity predictions and experimental data be resolved?
Methodological Answer:
- Cross-Validation: Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent models (e.g., PCM for methanol) to account for solvation effects .
- Kinetic Studies: Perform controlled experiments under inert atmospheres to isolate competing pathways (e.g., hydrolysis vs. oxidation) .
- Isotopic Labeling: Use C or N-labeled analogs to trace reaction intermediates via NMR or IR .
Q. What strategies optimize reaction yields in the synthesis of this piperazine derivative?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) for coupling reactions or enzyme-mediated asymmetric synthesis for stereocontrol .
- Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility and reduced side reactions .
- Temperature Gradients: Use microwave-assisted synthesis to enhance reaction rates and selectivity at 80–120°C .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Testing: Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Monitor for hydrolytic products (e.g., carboxylic acid derivatives) .
- pH-Dependent Studies: Prepare buffered solutions (pH 1–13) and track decomposition kinetics using UV-Vis spectrophotometry at 240 nm .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (e.g., >200°C) under nitrogen atmospheres .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for this compound?
Methodological Answer:
- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC values under standardized conditions .
- Literature Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies (e.g., solvent differences) .
- Toxicogenomic Profiling: Use RNA-seq to identify differentially expressed genes linked to oxidative stress or apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
